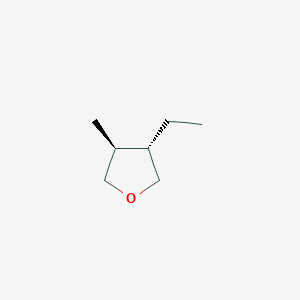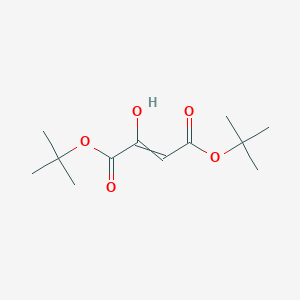
Acetic acid;6,7,8,8a-tetrahydrobiphenylen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;6,7,8,8a-tetrahydrobiphenylen-2-ol is a chemical compound with a unique structure that combines the properties of acetic acid and a tetrahydrobiphenylene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;6,7,8,8a-tetrahydrobiphenylen-2-ol typically involves the reaction of acetic acid with a precursor molecule that contains the tetrahydrobiphenylene structure. One common method involves the use of a Friedel-Crafts acylation reaction, where acetic anhydride is reacted with a tetrahydrobiphenylene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;6,7,8,8a-tetrahydrobiphenylen-2-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogenation or other functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), sulfuric acid (H2SO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, other substituted products
Applications De Recherche Scientifique
Acetic acid;6,7,8,8a-tetrahydrobiphenylen-2-ol has several scientific research applications:
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of acetic acid;6,7,8,8a-tetrahydrobiphenylen-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, leading to reduced cellular damage . Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and influencing cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and research.
Biphenyl: A compound with two benzene rings connected by a single bond, used in the production of polymers and as a starting material for various chemical syntheses.
Tetrahydronaphthalene: A hydrogenated derivative of naphthalene, used in the synthesis of pharmaceuticals and other organic compounds.
Uniqueness
Acetic acid;6,7,8,8a-tetrahydrobiphenylen-2-ol is unique due to its combined structural features of acetic acid and tetrahydrobiphenylene. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
89638-79-9 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
acetic acid;6,7,8,8a-tetrahydrobiphenylen-2-ol |
InChI |
InChI=1S/C12H12O.C2H4O2/c13-8-5-6-11-9-3-1-2-4-10(9)12(11)7-8;1-2(3)4/h3,5-7,10,13H,1-2,4H2;1H3,(H,3,4) |
Clé InChI |
ILCLYECNTYXRRT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1CC=C2C(C1)C3=C2C=CC(=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


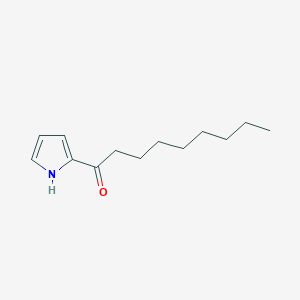

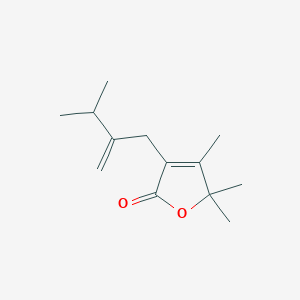

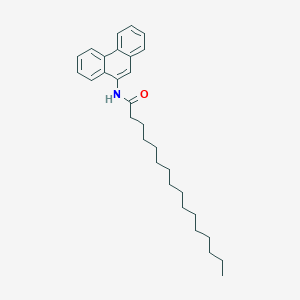
![2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14385936.png)
![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)

![1,1-Dichloro-7,7-dimethyl-5-propyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14385955.png)
![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)
![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)
